An In-Depth Technical Guide to the Physical and Chemical Properties of Iodocyclopentane
An In-Depth Technical Guide to the Physical and Chemical Properties of Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclopentane (C₅H₉I) is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for the introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of iodocyclopentane, detailed experimental protocols for its synthesis, and a summary of its characteristic spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physical Properties of Iodocyclopentane
Iodocyclopentane is a colorless to pale yellow liquid at room temperature. It is generally considered to be insoluble in water but soluble in common organic solvents.[1] It is often supplied with copper as a stabilizer to prevent degradation, as the compound can be light-sensitive.[2]
A summary of the key physical properties of iodocyclopentane is presented in Table 1. It is important to note a significant discrepancy in the reported melting point in some sources; while most describe it as a liquid at ambient temperatures, at least one source reports a melting point of 166.5°C, which is likely an error.
Table 1: Physical Properties of Iodocyclopentane
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉I | [2][3] |
| Molecular Weight | 196.03 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.695 g/mL at 25 °C | [2] |
| Boiling Point | 77 °C at 45 mmHg | [2] |
| Refractive Index | n20/D 1.549 | [2] |
| Flash Point | 125 °F (52 °C) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Stability | Light sensitive; often stabilized with copper | [2] |
Chemical Properties and Reactivity
The chemical behavior of iodocyclopentane is dominated by the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
Iodocyclopentane readily undergoes nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. This involves a backside attack by a nucleophile, leading to the displacement of the iodide ion and the formation of a new bond with the cyclopentyl ring. The concerted nature of this mechanism results in an inversion of stereochemistry if the carbon atom were chiral.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, iodocyclopentane can undergo elimination reactions to form cyclopentene. This process involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the iodine, followed by the departure of the iodide ion.
Formation of Grignard Reagents
Iodocyclopentane can be used to prepare the corresponding Grignard reagent, cyclopentylmagnesium iodide, by reacting it with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and a strong base, widely used in organic synthesis for the formation of carbon-carbon bonds.
Spectroscopic Data
The structure of iodocyclopentane can be confirmed through various spectroscopic techniques. The following tables summarize the characteristic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data for Iodocyclopentane
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.4 | Multiplet | CH-I |
| ~2.1 - 1.5 | Multiplet | CH₂ |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's field strength.
Table 3: ¹³C NMR Spectroscopic Data for Iodocyclopentane
| Chemical Shift (δ) ppm | Assignment |
| ~35 | CH-I |
| ~33 | CH₂ |
| ~24 | CH₂ |
Note: The chemical shifts are approximate and can be influenced by the solvent.
Table 4: Infrared (IR) Spectroscopic Data for Iodocyclopentane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1450 | Medium | CH₂ bend |
| ~600 - 500 | Strong | C-I stretch |
Table 5: Mass Spectrometry (MS) Data for Iodocyclopentane
| m/z | Interpretation |
| 196 | Molecular ion [M]⁺ |
| 69 | [C₅H₉]⁺ (loss of I) |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The most common laboratory synthesis of iodocyclopentane involves the nucleophilic substitution of the hydroxyl group in cyclopentanol.
Synthesis of Iodocyclopentane from Cyclopentanol
This procedure outlines the conversion of cyclopentanol to iodocyclopentane using an iodinating agent, such as hydroiodic acid.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Cyclopentanol
-
Concentrated hydroiodic acid (or a mixture of potassium iodide and phosphoric acid)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopentanol and concentrated hydroiodic acid. If generating HI in situ, a mixture of potassium iodide and phosphoric acid can be used.
-
Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Extraction: Add diethyl ether to the separatory funnel and shake to extract the product into the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure iodocyclopentane.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and key reactions of iodocyclopentane.
Caption: Synthesis of Iodocyclopentane from Cyclopentanol.
Caption: Key Reactions of Iodocyclopentane.
